Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of 6-Amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one
Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of 6-Amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly tunable, privileged scaffolds that can reliably navigate the complex landscape of structure-activity relationships (SAR). The compound 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 1153514-71-6), also known as 6-amino-1-isopentyl-3,4-dihydroquinolin-2(1H)-one, represents a masterclass in such molecular design.
The 3,4-dihydro-2(1H)-quinolinone core is a recognized privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs and investigational compounds[1]. By installing a lipophilic 3-methylbutyl (isopentyl) group at the N1 position and a reactive primary amine at the C6 position, this specific derivative serves as a highly versatile building block. This guide dissects the physicochemical properties, mechanistic synthesis, and pharmacological utility of this compound, providing self-validating protocols for researchers integrating this scaffold into their discovery pipelines.
Molecular Architecture & Physicochemical Profiling
The structural brilliance of 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one lies in its dual-domain architecture. The bicyclic lactam core provides rigid, predictable hydrogen-bonding geometry. The N1-isopentyl group acts as a flexible, branched aliphatic tail that dramatically increases the lipophilicity of the core, facilitating membrane permeability and enhancing binding affinity within deep hydrophobic pockets of target proteins. Conversely, the C6-amino group is positioned para to the lactam nitrogen, offering an ideal nucleophilic handle for late-stage functionalization without introducing steric clashes with the N1-alkyl chain.
The baseline properties of the unsubstituted 6-amino-3,4-dihydroquinolin-2(1H)-one precursor highlight its utility as a versatile building block[2], which is further enhanced by the N-isopentyl substitution.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one |
| Common Synonym | 6-amino-1-isopentyl-3,4-dihydroquinolin-2(1H)-one |
| CAS Registry Number | 1153514-71-6 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.33 g/mol |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų (Optimal for BBB penetration) |
| Hydrogen Bond Donors | 1 (Primary Amine group) |
| Hydrogen Bond Acceptors | 2 (Lactam Carbonyl, Amine Nitrogen) |
| Rotatable Bonds | 4 (Provides conformational adaptability) |
Synthetic Methodology & Reaction Mechanisms
The synthesis of this compound follows a robust, three-step linear sequence starting from the commercially available 3,4-dihydroquinolin-2(1H)-one. Each step is governed by distinct mechanistic principles designed to maximize regioselectivity and yield.
Three-step synthetic workflow for 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one.
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Nitration (Electrophilic Aromatic Substitution): The amide nitrogen directs the incoming nitronium ion (NO₂⁺) to the para position (C6). The ortho position is sterically hindered by the lactam ring, ensuring high regioselectivity.
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N-Alkylation (Sₙ2 Substitution): Deprotonation of the lactam N-H yields a strong nucleophile. The use of a polar aprotic solvent accelerates the Sₙ2 attack on the primary alkyl halide (1-bromo-3-methylbutane).
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Catalytic Hydrogenation: The nitro group is chemoselectively reduced to a primary amine using palladium on carbon, leaving the lactam carbonyl intact.
Pharmacological Relevance & Scaffold Applications
Derivatives of the 3,4-dihydroquinolinone scaffold have demonstrated potent biological activities, including VEGFR2 inhibition in glioblastoma models[3], phosphodiesterase (PDE) inhibition, and modulation of central nervous system (CNS) receptors[1].
The 6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one intermediate acts as a central hub for divergent synthesis. The primary amine can be rapidly converted into diverse pharmacophores to probe different biological targets.
Pharmacological derivatization pathways for the 6-amino quinolinone scaffold.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for critical steps, and analytical checkpoints are provided to guarantee trustworthiness.
Protocol A: Electrophilic Aromatic Nitration of the Quinolinone Core
Objective: Regioselective installation of a nitro group at the C6 position.
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Causality & Mechanism: Concentrated sulfuric acid serves a dual purpose: it acts as a solvent that protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent to drive the reaction forward. The reaction is kept at 0 °C to prevent oxidative degradation of the lactam ring.
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Step-by-Step:
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Dissolve 3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in concentrated H₂SO₄ (5 mL/mmol) and cool to 0 °C in an ice bath.
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Add concentrated HNO₃ (1.1 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
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Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
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Pour the reaction mixture slowly over crushed ice. Collect the resulting yellow precipitate via vacuum filtration and wash extensively with cold water.
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Validation Checkpoint: Analyze via LC-MS. The desired 6-nitro intermediate should exhibit an [M+H]⁺ peak at m/z 193. TLC (EtOAc/Hexanes 1:1) should show a single, more polar spot compared to the starting material.
Protocol B: N-Alkylation via Deprotonation
Objective: Introduction of the lipophilic 3-methylbutyl (isopentyl) moiety at N1.
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Causality & Mechanism: The lactam N-H is weakly acidic. Sodium hydride (NaH) irreversibly deprotonates this position, evolving hydrogen gas and leaving a highly nucleophilic amide anion. N,N-Dimethylformamide (DMF) is the critical solvent choice; as a polar aprotic solvent, it strongly solvates the Na⁺ cation while leaving the amide anion "naked" and highly reactive toward the Sₙ2 attack.
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Step-by-Step:
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Suspend 6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in anhydrous DMF (10 mL/mmol) under an inert argon atmosphere and cool to 0 °C.
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Add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until hydrogen evolution ceases.
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Add 1-bromo-3-methylbutane (1.5 equiv) dropwise. Remove the ice bath and stir at room temperature for 12 hours.
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Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
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Validation Checkpoint: LC-MS must confirm the mass shift corresponding to the isopentyl addition ([M+H]⁺ = 263). The disappearance of the N-H stretch (~3200 cm⁻¹) in FT-IR further validates successful alkylation.
Protocol C: Chemoselective Catalytic Hydrogenation
Objective: Reduction of the C6 nitro group to a primary amine.
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Causality & Mechanism: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a mild, chemoselective method for reducing aromatic nitro groups. This method is specifically chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could potentially hydrolyze the lactam ring or cause unwanted side reactions.
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Step-by-Step:
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Dissolve the alkylated intermediate from Protocol B (1.0 equiv) in HPLC-grade Methanol (15 mL/mmol).
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Carefully add 10% Pd/C (0.1 equiv by weight) under a stream of nitrogen (Safety: Pd/C is pyrophoric when dry).
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Evacuate the reaction flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
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Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess Methanol.
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Concentrate the filtrate under reduced pressure to yield the target compound.
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Validation Checkpoint: LC-MS will show the target mass ([M+H]⁺ = 233). ¹H-NMR (DMSO-d₆) is critical here: look for the appearance of a broad singlet integrating for 2H around 4.8-5.2 ppm, confirming the presence of the primary amine, alongside the characteristic aliphatic signals of the isopentyl chain (0.9 ppm doublet for the terminal methyls).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
